molecular formula C11H10ClNO5 B14892769 Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

Cat. No.: B14892769
M. Wt: 271.65 g/mol
InChI Key: JIAMYYLLJPEXPD-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is a β-keto ester derivative featuring a substituted phenyl ring at the 4-position of the butanoate backbone. The phenyl substituent contains both a chlorine atom at the 5-position and a nitro group (-NO₂) at the 2-position, which confer distinct electronic and steric properties to the molecule. The nitro group’s electron-withdrawing nature and the chloro substituent’s inductive effects synergistically influence the compound’s reactivity, stability, and spectroscopic characteristics.

Properties

Molecular Formula

C11H10ClNO5

Molecular Weight

271.65 g/mol

IUPAC Name

methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3

InChI Key

JIAMYYLLJPEXPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .

Industrial Production Methods

For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than chloro or fluoro substituents in analogs (8–10). Steric Effects: The 2-nitro group introduces steric hindrance near the ester moiety, which may reduce reaction rates compared to para-substituted analogs like (10) .

Physical Properties :

  • Boiling points for analogs correlate with substituent polarity. For example, (10) (4-Cl) has a higher boiling point (117–121°C) than (8) (92–96°C) due to increased dipole interactions. The target compound’s boiling point is expected to be higher than (10) due to the nitro group’s polarity, though steric effects may offset this trend.

Spectroscopic Differences :

  • IR Spectroscopy : The nitro group in the target compound introduces asymmetric and symmetric stretching vibrations (~1520 and ~1350 cm⁻¹), absent in (8–10) . The keto and ester carbonyl peaks (~1720–1745 cm⁻¹) remain consistent across analogs .
  • NMR Spectroscopy : The aromatic protons in the target compound would exhibit distinct deshielding due to the nitro group’s strong meta-directing effects. For instance, the proton adjacent to the nitro group (position 3) would resonate downfield compared to (10) ’s para-Cl protons.
  • Mass Spectrometry : The molecular ion (M⁺) for the target compound is calculated at m/z 284, with isotopic peaks from chlorine (³⁵Cl/³⁷Cl, 3:1 ratio). Fragmentation patterns would differ from analogs due to nitro-group-induced stability of intermediates.

Synthetic Yields :

  • Yields for analogs with EWGs (e.g., (13) with 3-CF₃: 62% ) are generally lower than those with electron-donating groups (e.g., (12) with 4-OCH₃: 80% ). The target compound’s yield is anticipated to align with EWG-bearing analogs, though steric factors may further reduce efficiency.

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